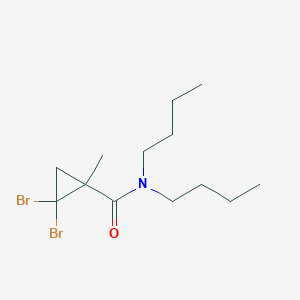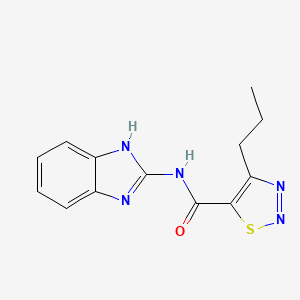
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide, also known as DMDNB, is a chemical compound that belongs to the family of N-methylcarbamates. It is a colorless to pale yellow liquid that is widely used in scientific research for its unique properties. DMDNB has gained popularity in recent years due to its potential applications in the field of neuroscience.
作用機序
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide acts by selectively blocking the activity of certain ion channels in neurons. It binds to the channel protein and prevents the movement of ions across the cell membrane. This results in a decrease in the excitability of the neuron and a reduction in synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide are largely dependent on the specific ion channels that it targets. In general, 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide has been shown to reduce the excitability of neurons and decrease synaptic transmission. This can lead to a variety of effects such as decreased muscle tone, sedation, and anticonvulsant activity.
実験室実験の利点と制限
One of the major advantages of using 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide in lab experiments is its selectivity for specific ion channels. This allows researchers to study the effects of ion channel dysfunction in a controlled manner. However, one limitation of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide is its potential toxicity. Careful handling and disposal of the compound are necessary to prevent harm to researchers and the environment.
将来の方向性
There are several future directions for the use of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide in scientific research. One area of interest is the study of ion channel dysfunction in various neurological disorders. 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide could be used to investigate the role of specific ion channels in the development and progression of these disorders. Another potential application is the development of new drugs that target specific ion channels. 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide could serve as a starting point for the development of these drugs. Finally, the use of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide in combination with other compounds could lead to the development of new therapeutic strategies for neurological disorders.
合成法
The synthesis of 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide involves the reaction of N,N-dibutyl-1-methylcyclopropanecarboxamide with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using various techniques such as distillation and chromatography.
科学的研究の応用
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide has been extensively used in scientific research for its ability to selectively block the activity of certain ion channels in neurons. This property has made it a valuable tool for studying the role of these channels in various physiological processes such as synaptic transmission and neuronal excitability. 2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide has also been used to study the effects of ion channel dysfunction in various neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
2,2-dibromo-N,N-dibutyl-1-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23Br2NO/c1-4-6-8-16(9-7-5-2)11(17)12(3)10-13(12,14)15/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMJMIYFVZIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1(CC1(Br)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dibromo-N,N-dibutyl-1-methylcyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6076929.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-6,8-dichloro-4H-chromen-4-one](/img/structure/B6076935.png)
![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)

![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)

![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)
![4-fluoro-N-({1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6076972.png)
![2-cyano-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6076981.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide](/img/structure/B6076988.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6076991.png)
![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6077014.png)
![2-[(2-chlorobenzyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6077015.png)